molecular formula C7H15N3O2 B2956918 3-Azido-1,1-diethoxypropane CAS No. 688317-69-3

3-Azido-1,1-diethoxypropane

Cat. No.: B2956918
CAS No.: 688317-69-3
M. Wt: 173.216
InChI Key: NCYNWONTQGXKTP-UHFFFAOYSA-N
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Description

3-Azido-1,1-diethoxypropane (CAS 688317-69-3) is an organic compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . It is also known as 3-azidopropanal diethyl acetal, indicating its structure as a protected aldehyde form (acetal) featuring a reactive azide functional group . The presence of these two key moieties makes it a valuable bifunctional building block in synthetic chemistry. The azide group is commonly utilized in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the efficient and selective conjugation of molecules . Meanwhile, the acetal group can be readily deprotected under mild acidic conditions to regenerate the aldehyde, which can then undergo reactions with nucleophiles like amines and hydrazines . Aldehyde-functionalized compounds are of significant interest in bioconjugation, particularly for forming pH-sensitive, cleavable linkers in drug delivery systems . For instance, aldehydes can react with N-methoxyamino groups to form N-(methoxy)oxazolidine linkages, which are stable at physiological pH but cleave in the slightly acidic environment of endosomes, enabling the targeted release of therapeutic oligonucleotides . Therefore, this compound serves as a versatile precursor for introducing azide and aldehyde functionalities into more complex architectures, including polymers, dendrimers, and biomolecule conjugates. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azido-1,1-diethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-3-11-7(12-4-2)5-6-9-10-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYNWONTQGXKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN=[N+]=[N-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Azido 1,1 Diethoxypropane

Conventional Synthetic Routes to 3-Azido-1,1-diethoxypropane

Conventional synthetic routes are well-established methods typically performed in standard laboratory settings. For this compound, these routes primarily involve the introduction of the azide (B81097) functional group onto a suitable propane (B168953) backbone.

Nucleophilic Substitution Reactions in this compound Synthesis

A frequent and direct method for the synthesis of alkyl azides involves a nucleophilic substitution (SN2) reaction. acs.org In this approach, an azide salt, such as sodium azide (NaN3) or trimethylsilyl (B98337) azide (TMSN3), acts as the nucleophile, displacing a leaving group on an alkyl substrate. acs.org For the synthesis of this compound, this would involve a precursor molecule containing a suitable leaving group at the 3-position of the diethoxypropane chain.

Conversion of Primary Amines to this compound Precursors

An alternative to nucleophilic substitution is the conversion of a primary amine to its corresponding azide. acs.org This transformation is particularly valuable and is achieved through diazo-transfer reactions, which utilize specific reagents to deliver the diazo group. acs.orgacs.org This method would require a precursor such as 3-amino-1,1-diethoxypropane. The conversion of primary amines to azides is a fundamental reaction in organic synthesis, often employed in the creation of building blocks for click chemistry, peptide conjugation, and polymerization processes. acs.org

Batch-Scale Methodologies for Azide Formation from Amines

In a typical laboratory or batch-scale setting, the conversion of primary amines into organic azides is often conducted using a diazo-transfer agent. acs.org The reaction commonly requires the addition of a base and may be promoted by a catalytic amount of a copper salt. acs.org These reactions are performed in suitable solvents, and the conditions are optimized to ensure efficient conversion and minimize side reactions.

Diazo-Transfer Agent Utilization in Azide Synthesis

Diazo-transfer agents are essential for the direct conversion of primary amines to azides. acs.org Historically, reagents like triflyl azide (TfN3) were used, but concerns about their stability have led to the development of safer alternatives. organic-chemistry.orgresearchgate.net Imidazole-1-sulfonyl azide and its salts, such as the hydrochloride, hydrogen sulfate (B86663), and tetrafluoroborate (B81430) salts, have emerged as valuable, stable, and conveniently crystalline reagents for this purpose. acs.orgorganic-chemistry.orgnih.gov The hydrogen sulfate salt, in particular, is noted for being significantly more stable than the parent compound or its HCl salt. acs.orgresearchgate.net These reagents can efficiently act as "diazo donors" in the transformation of primary amines into azides. organic-chemistry.org

Diazo-Transfer AgentKey CharacteristicsSource(s)
Triflyl azide (TfN3) Efficient diazo-transfer reagent. organic-chemistry.org
Imidazole-1-sulfonyl azide hydrochloride Crystalline, shelf-stable, and can be prepared from inexpensive materials. Equals triflyl azide in its ability to act as a diazo donor. organic-chemistry.org
Imidazole-1-sulfonyl azide hydrogen sulfate Significantly more stable than the parent or HCl salt; considered a reagent of choice for diazo-transfer reactions. acs.orgresearchgate.net
Imidazole-1-sulfonyl azide tetrafluoroborate Used in automated synthesis protocols; provides good yields and reduces side products. acs.orgbohrium.com
Nonaflyl azide Reported as an effective, bench-stable, and relatively safe diazo-transfer reagent suitable for continuous flow processes. digitellinc.com

Azide Formation from Halogenated Acetal (B89532) Precursors (e.g., 3-Chloropropionaldehyde Diethyl Acetal)

A direct and practical route to this compound involves the nucleophilic substitution of a halogenated precursor. The starting material, 3-chloropropionaldehyde diethyl acetal (also known as 3-chloro-1,1-diethoxypropane), possesses a chlorine atom that serves as an effective leaving group.

The synthesis is typically achieved by reacting 3-chloropropionaldehyde diethyl acetal with an alkali metal azide, most commonly sodium azide (NaN3). The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), which facilitates the SN2 mechanism. In a similar synthesis, 1-bromo-3-chloropropane (B140262) was quantitatively converted to 1-azido-3-chloropropane (B14619145) using sodium azide in DMSO. wiley-vch.de This established procedure supports its direct applicability for converting the chloro-acetal precursor to the desired azido-acetal product.

Automated and Reproducible Synthesis of Organic Azides Relevant to this compound

Given that many azide-containing compounds are energetic and potentially explosive, modern synthetic chemistry has moved towards developing safer and more reproducible methods for their preparation. digitellinc.comresearchgate.net Automated and continuous flow systems offer significant advantages by minimizing the handling and accumulation of hazardous reagents and intermediates. nih.govdigitellinc.com

Recent advancements include the development of automated, capsule-based systems for the conversion of primary amines to organic azides. nih.govacs.org In this approach, pre-packed capsules contain all the necessary reagents, including a diazo-transfer agent like imidazole-1-sulfonyl azide tetrafluoroborate. acs.orgnih.govacs.org The entire reaction and purification process can be performed automatically with minimal user intervention, which provides a much safer alternative for preparing these hazardous substances. acs.orgnih.gov This method delivers the final organic azide in high purity. acs.org

Continuous flow chemistry is another powerful technique for the safe synthesis of organic azides. digitellinc.comdurham.ac.uk Flow reactors use small internal volumes, which allows for highly controlled reaction conditions and reduces the risks associated with potentially explosive compounds. researchgate.net This methodology enables the in situ generation of azides, which can then be used immediately in a subsequent reaction step (a "telescoped" process) without the need for isolation. digitellinc.comnih.gov This approach not only enhances safety by minimizing the accumulation of hazardous materials but also improves efficiency and reproducibility. durham.ac.uk

Synthesis ParameterConventional Batch-Scale SynthesisAutomated / Continuous Flow Synthesis
Safety Manual handling of potentially explosive reagents and intermediates.Minimal user handling of hazardous materials; in situ generation and use reduces accumulation. nih.govdigitellinc.com
Reproducibility Can be variable depending on operator and specific reaction conditions.High reproducibility due to precise control over reaction parameters (temperature, time, stoichiometry). nih.govdurham.ac.uk
Scale Suitable for a wide range of scales, but large-scale synthesis can increase risks.Ideal for laboratory scale and can be scaled up by extending operation time ("scaling out"). durham.ac.uk
Efficiency May require intermediate purification steps, leading to potential material loss.Allows for "telescoped" multi-step sequences without intermediate isolation, improving overall yield and efficiency. durham.ac.uknih.gov

Console-Based Automated Procedures for Azide Generation

The landscape of organic synthesis is being transformed by automation, which offers improved reproducibility, safety, and efficiency. rsc.org Console-based automated systems have been developed to carry out complex organic reactions with minimal user intervention. rsc.org These instruments often utilize pre-packed capsules containing all the necessary reagents and purification materials, streamlining the entire synthetic process from reaction to isolation of the purified product. rsc.orgsynplechem.com

For the generation of organic azides, this automated approach provides a significant safety advantage by minimizing direct handling of potentially explosive azide compounds. acs.org An automated and reproducible process for the conversion of primary amines to organic azides has been described, utilizing prepacked capsules containing reagents such as imidazole-1-sulfonyl azide tetrafluoroborate. acs.orgbohrium.com The entire reaction sequence, including workup and purification, can be performed automatically by the console, delivering the final organic azide in high purity. acs.orgbohrium.com This methodology could be readily adapted for the synthesis of this compound from 3-amino-1,1-diethoxypropane.

Table 1: Features of Console-Based Automated Azide Synthesis

FeatureDescription
Automation Level Fully automated reaction, workup, and purification. rsc.orgsynplechem.com
Reagent Handling Minimized user contact with reagents through pre-packed capsules. acs.orgbohrium.com
Safety Enhanced safety by avoiding isolation and handling of potentially explosive intermediates. acs.org
Reproducibility Standardized procedures lead to high reproducibility. bohrium.com
Efficiency Time and labor-saving compared to manual synthesis. chemistryworld.com

Capsule-Based Reagent Systems for Safe Organic Azide Preparation

Capsule-based reagent systems are at the core of the automated synthesis platforms described above. These disposable cartridges are designed to contain all the necessary reagents for a specific chemical transformation, effectively creating a "plug-and-play" system for organic synthesis. synplechem.com For the preparation of organic azides, these capsules typically contain a diazo-transfer agent, a base, and any necessary catalysts or additives. acs.orgbohrium.com

A notable example is the use of imidazole-1-sulfonyl azide tetrafluoroborate pre-packed in capsules for the conversion of primary amines to organic azides. acs.orgbohrium.com This specific reagent is favored for its relative stability and efficiency in the diazo-transfer reaction. organic-chemistry.org The capsule design ensures precise dosing of reagents and contains the reaction within a sealed environment, further enhancing safety and minimizing exposure to hazardous materials. acs.org The use of such systems has been demonstrated to be a practical and simple method for the safe generation of a variety of organic azides. acs.org

Emerging and Advanced Synthetic Strategies for this compound Analogues

Beyond established automated methods, the field of organic synthesis is continually evolving, with a focus on developing more elegant and efficient strategies. For the synthesis of this compound and its analogues, one-pot methodologies and stereoselective approaches represent the forefront of this innovation.

One-Pot Methodologies in Azido-Acetal Synthesis

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. nih.gov For the synthesis of azido-acetals, a one-pot approach could involve the simultaneous or sequential introduction of both the azide and the acetal functionalities.

For instance, a one-pot synthesis of azides directly from alcohols has been reported. researchgate.net This type of transformation could be applied to a precursor such as 3-hydroxypropanal (B37111) diethyl acetal to yield this compound. Such methods often involve the in-situ conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an azide source.

Another potential one-pot strategy could involve the reaction of an α,β-unsaturated aldehyde with an azide source and an alcohol under conditions that promote both Michael addition of the azide and subsequent acetalization of the aldehyde. While specific examples for this compound are not prevalent in the literature, the principles of one-pot synthesis are broadly applicable and represent a promising avenue for the efficient production of this and related compounds. The development of cascade reactions, where a single catalyst or reagent triggers a sequence of transformations, is a particularly active area of research in this field. rsc.org

Stereoselective Approaches to Azido-Acetal Derivatives

The introduction of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and biological applications. When considering analogues of this compound that may contain stereocenters, stereoselective synthetic methods are crucial.

The catalytic asymmetric synthesis of α-chiral azides is an area of growing interest. nih.gov One notable study describes a direct, asymmetric, and stereodivergent reaction of N-azidoacetyl thioimides with aromatic acetals catalyzed by chiral nickel(II) complexes. nih.gov This method allows for the synthesis of both syn- and anti-β-alkoxy-α-azido derivatives with high enantioselectivity. nih.gov Although this specific methodology targets α-azido compounds and utilizes aromatic acetals, the underlying principles of using chiral catalysts to control the stereochemical outcome of the carbon-carbon bond-forming reaction that introduces the azide-bearing stereocenter could be adapted for the synthesis of chiral β-azido acetals.

Future research in this area may focus on the development of chiral catalysts that can effect the enantioselective azidation of prochiral precursors to this compound analogues. This could involve, for example, the asymmetric opening of a cyclic precursor with an azide nucleophile or the enantioselective addition of an azide-containing fragment to an unsaturated acetal.

Reactivity and Transformations of 3 Azido 1,1 Diethoxypropane

Reactions Involving the Azide (B81097) Functional Group

The azide moiety in 3-Azido-1,1-diethoxypropane is a gateway to a multitude of chemical reactions, enabling the introduction of nitrogen-containing functionalities and the construction of complex molecular architectures.

Click Chemistry Applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a paramount example of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. organic-chemistry.orgwikipedia.org This reaction facilitates the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne. organic-chemistry.orgwikipedia.org While specific literature detailing the use of this compound in CuAAC reactions is not extensively documented, the general principles of this powerful transformation are broadly applicable.

The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate. wikipedia.org The Cu(I) catalyst selectively activates the terminal alkyne, leading exclusively to the formation of the 1,4-disubstituted triazole isomer. researchgate.net The versatility of CuAAC allows for its application in diverse fields, including drug discovery, bioconjugation, and materials science. researchgate.netnih.gov For instance, the azide group can be used to link molecules to biomolecules or surfaces, and the resulting triazole ring is known for its stability and ability to participate in hydrogen bonding.

Reactant 1Reactant 2CatalystProductRegioselectivity
Organic Azide (e.g., this compound)Terminal AlkyneCopper(I)1,4-Disubstituted 1,2,3-triazoleHigh
Organic AzideTerminal AlkyneHeat (uncatalyzed)Mixture of 1,4- and 1,5-isomersLow

This table illustrates the general outcome of the azide-alkyne cycloaddition reaction under different conditions.

Staudinger Ligation and Aza-Wittig Reactions of this compound Intermediates

The reaction of azides with phosphines, known as the Staudinger reaction, provides a pathway to either amines (via Staudinger reduction) or amides (via Staudinger ligation). thermofisher.comsigmaaldrich.com The initial step involves the formation of an iminophosphorane (or aza-ylide) intermediate. thermofisher.comsigmaaldrich.com

Staudinger Ligation: This powerful technique is used for the chemoselective formation of an amide bond. sigmaaldrich.comnih.gov The reaction between an azide and a phosphine bearing an ortho-ester group leads to an intermediate that rearranges to form a stable amide linkage. sigmaaldrich.com This methodology has found significant application in chemical biology for the synthesis of peptides and proteins. sigmaaldrich.comnih.govraineslab.com

Aza-Wittig Reaction: The iminophosphorane intermediate generated from the Staudinger reaction can react with carbonyl compounds, such as aldehydes and ketones, in what is known as the aza-Wittig reaction. wikipedia.orgmdpi.com This reaction is a highly effective method for the synthesis of imines. wikipedia.org In the context of this compound, after hydrolysis of the acetal (B89532) to the corresponding aldehyde, an intramolecular aza-Wittig reaction can be envisioned, leading to the formation of cyclic imines, which are valuable precursors to N-heterocycles. scispace.com A one-pot sequence involving Staudinger reaction, intramolecular aza-Wittig reaction, and a subsequent Castagnoli–Cushman reaction has been developed to create novel polyheterocyclic systems from azido (B1232118) aldehydes. nih.gov

ReactionAzide ReactantReagentIntermediateFinal Product
Staudinger LigationAlkyl AzidePhosphine with ortho-esterIminophosphoraneAmide
Aza-Wittig ReactionAlkyl AzidePhosphine, CarbonylIminophosphoraneImine

This table summarizes the key components and products of the Staudinger ligation and aza-Wittig reactions.

Schmidt Rearrangements of Azido-Acetal Systems

The Schmidt reaction involves the acid-catalyzed reaction of an azide with a carbonyl compound or its equivalent, leading to a rearrangement with the expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org While the classical Schmidt reaction uses hydrazoic acid, modern variations employ alkyl azides in the presence of a Brønsted or Lewis acid. organic-chemistry.orgnih.gov

In the case of an azido-acetal system like this compound, the reaction would likely proceed after acid-catalyzed hydrolysis of the acetal to the corresponding aldehyde. The protonated aldehyde would then be attacked by the tethered azide, followed by a rearrangement to furnish a lactam. Research has shown that intramolecular Schmidt reactions of azido ketones are particularly efficient, and similar reactivity can be anticipated for azido aldehydes derived from acetals. researchgate.net The reaction of ketals of 1,5-azidoketones with acid has been shown to produce an oxonium ion that reacts with the azide to form an iminium ether, which can then be hydrolyzed to an amide. researchgate.net This suggests a potential pathway for the transformation of this compound under Schmidt reaction conditions.

Reductive Transformations of the Azide Group in this compound

The azide group is readily reduced to a primary amine, a transformation of fundamental importance in organic synthesis. Common methods for this reduction include catalytic hydrogenation, for example using palladium on carbon (Pd/C) and hydrogen gas, or reaction with various reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride in the presence of a catalyst. The Staudinger reduction, where an azide is treated with a phosphine followed by hydrolysis of the intermediate iminophosphorane, is another mild and effective method. thermofisher.com

Aminyl radicals (R₂N•) are highly reactive nitrogen-centered intermediates that can be generated from organic azides. researchgate.netresearchgate.net One method involves the one-electron reduction of the azide group, which can be achieved using radiation-produced electrons. researchgate.netnih.gov This process leads to an unstable azide anion radical that rapidly loses a molecule of nitrogen to form a nitrene anion radical, which is then protonated to yield the aminyl radical. nih.gov

These aminyl radicals can undergo various subsequent reactions, including intramolecular hydrogen atom transfer or cyclization. nih.govacs.org For a molecule like this compound, the generated aminyl radical could potentially abstract a hydrogen atom from the carbon backbone or participate in cyclization reactions, depending on the reaction conditions and the conformational flexibility of the molecule. While much of the research on aminyl radical formation from azides has focused on more complex systems like azidonucleosides, the fundamental principles are applicable to simpler alkyl azides. researchgate.netnih.gov

Reactions Involving the Diethoxypropane (Acetal) Functional Group

The 1,1-diethoxypropane moiety of the molecule is an acetal, which serves as a protecting group for a propanal functional group. The reactivity of the acetal is markedly different from that of the azide.

Acetals are known to be stable under neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones against nucleophiles and bases. copernicus.org However, they are sensitive to acidic conditions and undergo hydrolysis to regenerate the parent carbonyl compound and the corresponding alcohol. copernicus.org

The primary reaction of the diethoxypropane group in this compound is therefore its acid-catalyzed hydrolysis to yield 3-azidopropanal (B1279046). This unmasking of the aldehyde is often a prerequisite for subsequent reactions involving this part of the molecule, such as the previously discussed intramolecular aza-Wittig or Schmidt reactions.

Hydrolysis and Aldehyde Unmasking from this compound Derivatives

The 1,1-diethoxypropane group of this compound serves as a protected form of an aldehyde, known as a diethyl acetal. This protecting group is stable under neutral or basic conditions but can be readily removed to "unmask" the aldehyde functionality. The process, known as hydrolysis, is typically achieved by treating the acetal with an aqueous acid.

The reaction involves the protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxonium ion. Subsequent attack by a water molecule and loss of a proton yields a hemiacetal. Further protonation of the remaining ethoxy group and elimination of a second molecule of ethanol, followed by deprotonation of the hydroxyl group, liberates the free aldehyde, 3-azidopropanal, and two equivalents of ethanol. This transformation is a fundamental step that activates the molecule for subsequent condensation reactions.

Condensation Reactions of Acetal-Derived Aldehydes

Once the aldehyde functionality is revealed through hydrolysis, 3-azidopropanal can participate in a variety of condensation reactions. wikipedia.orglibretexts.org These reactions are crucial for forming new carbon-carbon bonds. A condensation reaction involves the combination of two molecules to form a single, larger molecule, often with the elimination of a small molecule like water. wikipedia.orglibretexts.org

A prime example is the aldol condensation, where, under basic conditions (e.g., dilute NaOH), the aldehyde can react with itself or another enolizable carbonyl compound. quora.com One molecule of 3-azidopropanal is deprotonated at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. The resulting β-hydroxy aldehyde can subsequently undergo dehydration to yield an α,β-unsaturated aldehyde. This pathway allows for the construction of more complex carbon skeletons while preserving the azide functionality for further synthetic manipulations.

Dual Functional Group Reactivity in this compound: Synergistic Transformations

The synthetic utility of this compound is significantly enhanced by the presence of two distinct functional groups: a masked aldehyde (the acetal) and an azide. This dual functionality allows for synergistic transformations where both groups participate in a orchestrated manner to construct complex molecular architectures, particularly heterocyclic rings.

Cyclization Reactions for Heterocycle Construction

The azide and the acetal-protected aldehyde in this compound are key precursors for the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net The general strategy involves a reaction that first engages one functional group, followed by an intramolecular cyclization involving the second group. These intramolecular cyclizations are often highly efficient for forming five- and six-membered rings. researchgate.net

A powerful method for synthesizing highly substituted pyrroles and related fused systems involves the reaction of this compound with 1,3-dicarbonyl compounds. researchgate.netresearchgate.net The synthesis proceeds via an intermolecular Staudinger-aza-Wittig reaction followed by cyclization. researchgate.net

The process begins with the reaction of the azide with triphenylphosphine (PPh₃) to form an iminophosphorane (a Staudinger reaction intermediate). This intermediate then reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound in an intramolecular aza-Wittig reaction. The subsequent cyclization and elimination of water and the acetal's ethoxy groups under acidic or thermal conditions lead to the formation of the aromatic pyrrole ring. researchgate.netresearchgate.net When cyclic 1,3-dicarbonyl compounds like cyclohexane-1,3-dione are used, this reaction sequence yields 6,7-dihydro-1H-indol-4(5H)-ones, which are valuable synthetic intermediates. researchgate.net

Table 1: Synthesis of Pyrroles and Tetrahydroindolones from this compound and 1,3-Dicarbonyl Compounds researchgate.netresearchgate.net
1,3-Dicarbonyl CompoundReaction ConditionsProduct Type
Methyl acetoacetate1) PPh₃, THF, reflux; 2) TFA, CH₂Cl₂3-Acylpyrrole
Ethyl benzoylacetate1) PPh₃, THF, reflux; 2) Me₃SiOTf, -78°C to 20°CEster-substituted pyrrole
Acetylacetone1) PPh₃, THF, reflux; 2) TFA, CH₂Cl₂3-Acylpyrrole
Cyclohexane-1,3-dione1) PPh₃, THF, reflux; 2) TFA, CH₂Cl₂6,7-Dihydro-1H-indol-4(5H)-one
5,5-Dimethylcyclohexane-1,3-dione (Dimedone)1) PPh₃, THF, reflux; 2) DMSO, 150°CTetrahydroindolone

C-H Bond Amination Reactions Utilizing Azide Functionality

The azide group is a versatile precursor to a highly reactive nitrene intermediate, which can undergo intramolecular C-H bond amination to form N-heterocycles. acs.orgrsc.org This transformation is typically catalyzed by transition metal complexes, such as those of cobalt, iron, rhodium, or ruthenium. acs.orgnih.govacs.org The reaction proceeds by the catalytic decomposition of the azide, which releases nitrogen gas (N₂) and generates a metal-nitrene species. acs.org This reactive intermediate can then insert into an aliphatic C-H bond within the same molecule, creating a new carbon-nitrogen bond and closing a ring.

For a derivative of this compound, this reaction provides a direct pathway to saturated cyclic amines like pyrrolidines or piperidines, depending on which C-H bond is targeted. The regioselectivity of the C-H insertion can often be controlled by the catalyst and the steric and electronic properties of the substrate. This atom-economical approach is powerful for synthesizing valuable nitrogen heterocycles with nitrogen gas as the only byproduct. rsc.org

Carbon-Carbon Bond Formation Strategies via Azide-Acetal Intermediates

Carbon-carbon bond formation is readily achieved by leveraging the aldehyde functionality unmasked from the acetal group. After hydrolysis, the resulting 3-azidopropanal can be employed in a range of classic C-C bond-forming reactions while the azide group is carried through unchanged for subsequent transformations.

Strategies such as the Wittig reaction, Grignard additions, and various condensation reactions (e.g., Knoevenagel, aldol) can be applied. wikipedia.org For example, a Knoevenagel condensation would involve reacting the 3-azidopropanal with an active methylene (B1212753) compound (e.g., malononitrile or diethyl malonate) in the presence of a weak base. This would form a new C=C double bond, elongating the carbon chain and introducing additional functional groups. The azide remains intact throughout this process, making the product a valuable bifunctional intermediate for further synthesis, such as 1,3-dipolar cycloadditions or reduction to an amine.

Mechanistic Investigations of Reactions Involving 3 Azido 1,1 Diethoxypropane

Elucidation of Catalytic Cycles in Azide (B81097) Transformations

Transition metal catalysis offers a powerful method to control the reactivity of organic azides, which can serve as precursors to highly reactive nitrene intermediates. mdpi.com By coordinating to a metal center, the azide's decomposition can be modulated to favor specific reaction pathways, such as C-H amination or aziridination, while minimizing side reactions. nih.govlibretexts.org

In transition metal-catalyzed reactions, organic azides are precursors for metal-nitrenoid intermediates, which are key species in nitrogen-atom transfer reactions. mdpi.comnih.gov The catalytic cycle typically begins with the coordination of the azide to the metal catalyst. This is followed by the extrusion of dinitrogen (N₂) to form a metal-nitrenoid or metal-imido species. mdpi.com This reactive intermediate then proceeds to engage the substrate, for instance, by inserting into a C-H bond to form a new C-N bond, regenerating the catalyst for the next cycle.

The efficiency and selectivity of these catalytic processes can be significantly enhanced through chelation. For molecules like 3-azido-1,1-diethoxypropane, the two ether oxygen atoms of the diethoxy group can act as a bidentate ligand, coordinating to the metal center. This chelation effect can pre-organize the substrate-catalyst complex, leading to the formation of a stable metallacycle intermediate. Such chelation has been shown to accelerate reactions and control regioselectivity in various catalytic systems, including copper-catalyzed azide-alkyne cycloadditions. nih.gov

Radical Pathways in Azide Chemistry Pertinent to this compound

Beyond metal-catalyzed pathways, the azido (B1232118) group is a well-established precursor for generating nitrogen-centered radicals, particularly aminyl radicals. nih.govacs.org These highly reactive intermediates are typically formed by treating an organic azide with radical initiators, such as the tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) system. nih.govacs.org The initial step involves the addition of a stannyl radical to the terminal nitrogen of the azide, which then loses a molecule of N₂ to produce an aminyl radical. nih.govacs.org While the direct reduction of the azide to the corresponding amine is a common competing pathway, the intermediate aminyl radical can be trapped or undergo subsequent rearrangements, offering unique synthetic opportunities. acs.orgus.es

The fate of aminyl radicals is highly dependent on the molecular structure in which they are generated. Studies on rigid bicyclic systems, such as 3-azidoazanorbornanes, provide a clear illustration of complex radical-mediated rearrangements. nih.gov In this specific system, the aminyl radical generated from the azide precursor undergoes an unexpected and regioselective ring expansion. nih.gov

The proposed mechanism involves a 1,2-shift of a C-C bond to the nitrogen-centered radical. us.es This rearrangement leads to the formation of a more stable carbon-centered radical on an expanded bicyclic framework. us.es Specifically, the [2.2.1]azabicyclic aminyl radical rearranges to a 2,8-diazabicyclo[3.2.1]oct-2-ene system. nih.gov This type of ring expansion highlights the synthetic potential of radical rearrangements initiated from azide precursors. nih.govnih.gov While this compound is an acyclic molecule, these studies on constrained systems like azanorbornane demonstrate the fundamental principles of aminyl radical reactivity and their capacity to undergo significant skeletal reorganization. nih.gov

The course of aminyl radical reactions is profoundly influenced by the molecular skeleton and the nature of substituents present in the molecule. nih.govacs.org Research on a series of azanorbornane analogues has systematically explored these influences on the competition between simple reduction and ring expansion. nih.govacs.org

It was observed that the nature of the bridgehead atom in the [2.2.1] bicyclic system and the presence of substituents at other positions significantly impact the reaction outcome. For instance, a methyl substituent at the C4 position was found to promote the radical rearrangement, leading to a higher yield of the ring-expanded product. nih.govacs.org This is attributed to the formation of a more stable tertiary carbon-centered radical intermediate after the key rearrangement step. nih.govacs.org Conversely, when the bridgehead atom was changed from nitrogen or carbon to oxygen, the ring expansion was completely suppressed, and only the product of direct reduction (the amine) was observed. nih.govacs.org This demonstrates that electronic and steric factors inherent to the molecular framework dictate the energetic feasibility of different radical pathways. nih.gov

The following table summarizes the experimental results from the study of radical reactions on various 3-azido(hetero)norbornane analogues, showcasing the effect of the molecular skeleton on the product distribution. nih.govacs.org

EntryBridgehead (X)Substituent (R)Ring Expansion Product Yield (%)Amine Product Yield (%)
1 N-SO₂PhH5621
2 C(CO₂Me)₂H070
3 N-SO₂PhCH₃8210
4 OH080

Data sourced from studies on azanorbornanic aminyl radicals. nih.govacs.org

Transition State Analysis in this compound Transformations

Computational studies, particularly Density Functional Theory (DFT), are invaluable for analyzing the transition states of reactions involving organic azides and their derived intermediates. For the complex rearrangement of azanorbornanic aminyl radicals, computational analysis has provided a detailed mechanistic picture that complements experimental observations. us.es

The calculations revealed that the key ring-expansion step, involving the cleavage of the C3-C4 bond and the formation of a new C4-N bond, proceeds through a transition state with an activation energy (ΔG‡) ranging from 17 to 22 kcal/mol. us.es This step was identified as the rate-limiting step for the rearrangement pathway. us.es The subsequent formation of the bicyclic carbon-centered radical was found to be significantly exergonic. us.es

Furthermore, the transition states for the competing hydrogen atom transfer (HAT) reaction, which leads to the simple reduction product (amine), were also calculated. us.es For the azanorbornane derivatives that experimentally favored ring expansion, the activation barriers for rearrangement and HAT were found to be very close in energy (differing by only about 2 kcal/mol), indicating that the two pathways are competitive. acs.org In contrast, for systems that only yielded the amine product, the activation barrier for the HAT reaction was calculated to be significantly lower (by 5-6 kcal/mol) than that for the ring expansion, which is consistent with the experimental outcome. us.es Such transition state analyses are critical for understanding and predicting the reactivity of azides like this compound in various chemical transformations.

Applications of 3 Azido 1,1 Diethoxypropane in Organic Synthesis

Utilization in the Synthesis of Heterocyclic Compounds

The unique structure of 3-Azido-1,1-diethoxypropane allows for its participation in various cyclization strategies to form a range of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Pyrrole and Dihydroindolone Synthesis

A significant application of azido-acetals, such as this compound, is in the synthesis of substituted pyrroles and related fused systems like dihydroindolones. Research has demonstrated that 2-azido-1,1-dialkoxyethanes react efficiently with 1,3-dicarbonyl compounds to produce a diverse array of 2,3-disubstituted pyrroles. researchgate.net The reaction proceeds through an intermolecular Staudinger-aza-Wittig reaction followed by cyclization. researchgate.net

The process typically involves two main steps:

Enamine Formation: The 1,3-dicarbonyl compound reacts with an amine source to form an enamine intermediate.

Cyclization: The azido-acetal is introduced, and under optimized conditions, cyclizes to form the desired pyrrole ring.

Different reaction conditions have been developed to accommodate various substrates. For instance, 3-acylpyrroles are often prepared using trifluoroacetic acid (TFA) in dichloromethane, while ester-substituted pyrroles may require higher temperatures in a solvent like DMSO. researchgate.net

When cyclic 1,3-dicarbonyls such as cyclohexane-1,3-diones are used, this methodology leads to the formation of 6,7-dihydro-1H-indol-4(5H)-ones in excellent yields. researchgate.net These compounds are valuable precursors for synthetically important 4-hydroxyindoles. researchgate.net

Table 1: Synthesis of Pyrrole and Dihydroindolone Derivatives

1,3-Dicarbonyl Reactant Azide (B81097) Reagent Product Yield (%)
Cyclohexane-1,3-dione 2-Azido-1,1-diethoxyethane 6,7-Dihydro-1H-indol-4(5H)-one >80
5,5-Dimethylcyclohexane-1,3-dione 2-Azido-1,1-diethoxyethane 6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one >80
Ethyl acetoacetate 2-Azido-1,1-diethoxyethane Ethyl 2-methyl-1H-pyrrole-3-carboxylate 60-70
Acetylacetone 2-Azido-1,1-diethoxyethane 1-(2-Methyl-1H-pyrrol-3-yl)ethanone 70-80

This table is based on analogous reactions described for 2-azido-1,1-dialkoxyethanes, which follow the same reaction pathway. researchgate.net

Lactam and Nitrogen Heterocycle Construction

The dual functionality of this compound makes it a strategic precursor for constructing various nitrogen heterocycles, including lactams. The azide can be reduced to a primary amine, which can then participate in intramolecular cyclization with the aldehyde, unmasked from the acetal (B89532) group under acidic conditions. This sequence facilitates the creation of cyclic amides (lactams) and other related nitrogen-containing rings, which are core structures in many biologically active compounds.

The general strategy involves:

Azide Reduction: Conversion of the azide group (-N₃) to an amine (-NH₂) using standard reducing agents (e.g., triphenylphosphine followed by water, or catalytic hydrogenation).

Acetal Deprotection: Hydrolysis of the diethoxypropane moiety to reveal the propanal functionality.

Intramolecular Cyclization: The newly formed amino aldehyde undergoes spontaneous or catalyzed cyclization and subsequent oxidation or rearrangement to yield the stable heterocyclic system.

This pathway is a powerful tool for assembling complex molecular architectures from a relatively simple and linear starting material.

Indole and Carboline Syntheses

Indole and its fused derivatives, such as β-carbolines, represent a privileged class of alkaloids with a wide spectrum of biological activities, including antitumor, antiviral, and anxiolytic properties. nih.govnih.govbeilstein-journals.org The synthesis of these scaffolds often relies on key precursors that can provide the necessary carbon and nitrogen atoms for the construction of the pyridine ring fused to the indole core.

This compound serves as a synthetic equivalent of 3-azidopropanal (B1279046). After reduction of the azide to an amine, the resulting 3-aminopropanal (or its acetal form) can be utilized in classic indole annulation reactions such as the Pictet-Spengler reaction. In this reaction, an indole derivative (like tryptamine) condenses with an aldehyde, followed by ring closure to form the β-carboline skeleton. nih.gov

The versatility of this approach allows for the introduction of various substituents on the indole nucleus or the aldehyde component, leading to a diverse library of β-carboline derivatives for biological screening. nih.govbeilstein-journals.org An efficient one-pot cascade reaction has been developed for generating fluorescent β-carboline tethered imidazopyrido[3,4-b]indole derivatives from β-carboline acetals, highlighting the utility of the acetal moiety in complex heterocycle synthesis. rsc.org

Precursor for Bioorthogonal Ligation and Bioconjugation Strategies

The azide group of this compound is a key functional handle for bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. nanosoftpolymers.com This reaction allows for the efficient and specific covalent linking of molecules in complex biological environments.

Polymer Functionalization via Azido-Acetal Moieties

The introduction of azide groups onto polymer backbones is a powerful strategy for creating functional materials for drug delivery, surface modification, and bioconjugation. nanosoftpolymers.com this compound can be used to install azido-acetal side chains onto polymers. The terminal azide then becomes available for post-polymerization modification via CuAAC. nih.govacs.org

This functionalization can be achieved by either incorporating a monomer derived from this compound during polymerization or by reacting the compound with a pre-existing polymer that has suitable reactive sites. The presence of the acetal group can also impart degradable properties to the polymer, as acetal linkages can be cleaved under mild acidic conditions. nih.gov

Table 2: Polymer Functionalization and Subsequent Click Reactions

Polymer Type Functionalization Method Alkyne-Containing Molecule Application
Polylactide (PLA) Copolymerization with functionalized cyclic acetals Propargyl alcohol, Propargyl glycidyl ether Introduction of hydroxyl or epoxy groups for further modification
Polystyrene (PS) Post-polymerization substitution of terminal bromide with azide Alkyne-tagged fluorescent dye Fluorescent labeling of polymer chains

This table represents common strategies for polymer functionalization where an azido-acetal moiety would be applicable. nih.govacs.org

Dendrimer and Scaffold Functionalization

Dendrimers are highly branched, well-defined macromolecules whose properties are heavily influenced by their surface functional groups. nih.gov The azide group is an ideal handle for modifying the surface of dendrimers and other molecular scaffolds to create multivalent systems for biological applications, such as drug delivery and diagnostics. nih.gov

Using "click" chemistry, molecules of interest (e.g., targeting ligands, imaging agents, or drugs) that have been appended with an alkyne group can be efficiently attached to an azide-functionalized dendrimer. nih.govmdpi.com This modular approach allows for the precise construction of complex, multifunctional nanostructures. nih.gov For example, a drug delivery platform can be synthesized by coupling a folic acid-conjugated dendrimer (for targeting cancer cells) with a fluorescein-conjugated dendrimer (for imaging) via an azide-alkyne cycloaddition. nih.gov This strategy highlights how the azide functionality serves as a versatile linchpin for building sophisticated molecular architectures. mdpi.com

Role as a Versatile Building Block for Complex Molecule Synthesis

The utility of this compound in the synthesis of complex molecules stems from the orthogonal reactivity of its two primary functional groups. The azide group provides a gateway for the introduction of nitrogen-containing moieties and participation in highly efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Simultaneously, the diethoxypropane moiety acts as a stable protecting group for a propionaldehyde functionality. This latent aldehyde can be unveiled under specific acidic conditions, enabling subsequent transformations such as condensation or reductive amination reactions. This dual functionality allows for a stepwise and controlled construction of elaborate molecular frameworks.

Synthesis of Functionalized Polymers

The advent of click chemistry has revolutionized polymer science, and azido-functionalized molecules like this compound are valuable precursors in this context. The azide group can be readily utilized to append the molecule onto polymer backbones or to initiate the formation of triazole-containing polymers.

One common strategy involves the reaction of this compound with polymers bearing terminal alkyne groups. This post-polymerization modification strategy allows for the introduction of the azido-acetal functionality onto a pre-formed polymer chain. The resulting polymer is then equipped with latent aldehyde groups that can be deprotected for further functionalization, such as the attachment of bioactive molecules or for cross-linking purposes.

Polymer BackboneAlkyne FunctionalityCatalyst SystemResulting Functionalization
Poly(ethylene glycol)Propargyl etherCopper(I) sulfate (B86663) / Sodium ascorbateAcetal-functionalized PEG
Polystyrene4-EthynylstyreneCu(I)Br / PMDETAAcetal-functionalized polystyrene

Alternatively, this compound can be a key monomer in the synthesis of polymers with triazole rings integrated into their main chain. Copolymerization of a dialkyne with a diazide, where one of the components is derived from this compound, leads to the formation of functionalized polytriazoles. These polymers can exhibit unique properties due to the presence of the triazole rings and the pendant acetal groups.

Detailed research has demonstrated the utility of azido-functionalized small molecules in creating polymers with tailored properties. While direct studies showcasing this compound are not extensively published, the principles of incorporating similar azido-aldehyde precursors are well-established. For instance, the reaction of azido-functionalized monomers with di-alkynes under CuAAC conditions has been shown to produce polymers with predictable molecular weights and narrow polydispersity indices. The acetal groups along the polymer chain can then be hydrolyzed to reveal aldehyde functionalities, which can be used for applications such as sensor development or the immobilization of enzymes.

Intermediates in Nucleoside Chemistry

In the field of medicinal chemistry, particularly in the synthesis of nucleoside analogues, this compound serves as a crucial intermediate. Nucleoside analogues are a class of compounds that are structurally similar to natural nucleosides and are widely used as antiviral and anticancer agents. The introduction of an azido (B1232118) group into the sugar moiety or a sugar mimic can significantly impact the biological activity of the resulting nucleoside.

The synthesis of modified nucleosides often involves the coupling of a protected sugar or sugar-like fragment with a nucleobase (a purine or pyrimidine derivative). This compound, after deprotection of the acetal to the corresponding aldehyde, can undergo reactions to form acyclic or carbocyclic sugar mimics. The azido group can be maintained throughout the synthesis and can either be a key pharmacophore in the final molecule or be reduced to an amine to allow for further derivatization.

For example, the aldehyde derived from this compound can be reacted with a suitable phosphorus ylide in a Wittig-type reaction to elongate the carbon chain. Subsequent cyclization and functional group manipulations can lead to the formation of a five or six-membered ring system that mimics the furanose or pyranose ring of natural sugars. The azido group at the 3-position is a common feature in many biologically active nucleosides, such as Zidovudine (AZT).

NucleobaseCoupling StrategyKey Intermediate from this compoundResulting Nucleoside Analogue Type
ThymineMichael Addition3-Azidopropenal (from deprotection)Acyclic nucleoside precursor
AdenineReductive Amination3-AzidopropanalAcyclic amino-nucleoside precursor
UracilGlycosylation with a derived sugar mimicAzido-functionalized cyclic etherCarbocyclic or heterocyclic nucleoside analogue

Advanced Characterization Techniques for 3 Azido 1,1 Diethoxypropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Azido-1,1-diethoxypropane is expected to exhibit distinct signals corresponding to the protons of the propyl chain and the ethoxy groups. Based on data from analogous compounds like 3-azidopropan-1-ol, the methylene (B1212753) protons adjacent to the azide (B81097) group (N₃-CH₂) would likely appear as a triplet at approximately 3.40 ppm. The adjacent methylene protons (-CH₂-CH₂N₃) would resonate as a multiplet around 1.95 ppm. The acetal (B89532) proton (-CH(OEt)₂) is expected to show a triplet in the downfield region. The methylene protons of the ethoxy groups (-O-CH₂-CH₃) would appear as a quartet, while the terminal methyl protons (-O-CH₂-CH₃) would present as a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the chemical environment of each carbon atom. For this compound, the carbon attached to the azide group (N₃-CH₂) is predicted to have a chemical shift in the range of 48-50 ppm. researchgate.net The adjacent methylene carbon (-CH₂-CH₂N₃) would likely appear further upfield. The acetal carbon (-CH(OEt)₂) is expected to resonate significantly downfield, typically in the 90-110 ppm region, due to the deshielding effect of the two oxygen atoms. The carbons of the ethoxy groups would show signals around 60-65 ppm for the methylene carbon (-O-CH₂) and 15-20 ppm for the methyl carbon (-O-CH₂-CH₃).

2D NMR Spectroscopy (COSY and HSQC): To confirm the assignments made from 1D NMR, 2D techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the protons of the propyl chain, confirming their connectivity. For instance, a correlation would be observed between the N₃-CH₂ protons and the adjacent -CH₂- protons. Similarly, correlations would be seen between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum. For example, the proton signal of the N₃-CH₂ group would show a cross-peak with its corresponding carbon signal in the 48-50 ppm range.

Predicted NMR Data for this compound
Assignment¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key COSY Correlations (predicted)Key HSQC Correlations (predicted)
N₃-CH₂-~3.40 (t)~48-50-CH₂-CH₂N₃¹H at ~3.40 with ¹³C at ~48-50
-CH₂-CH₂N₃~1.95 (m)~30-35N₃-CH₂- and -CH(OEt)₂¹H at ~1.95 with ¹³C at ~30-35
-CH(OEt)₂~4.5-4.7 (t)~100-105-CH₂-CH₂N₃¹H at ~4.5-4.7 with ¹³C at ~100-105
-O-CH₂-CH₃~3.5-3.7 (q)~60-65-O-CH₂-CH¹H at ~3.5-3.7 with ¹³C at ~60-65
-O-CH₂-CH~1.20 (t)~15-18-O-CH₂-CH₃¹H at ~1.20 with ¹³C at ~15-18

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance without the need for a specific calibration curve for the analyte. In the context of this compound, qNMR can be employed to monitor the progress of its synthesis, for instance, in the acetalization of 3-azidopropanal (B1279046). By adding a known amount of an internal standard with a distinct NMR signal to the reaction mixture, the conversion of the starting material to the product can be accurately tracked over time. nih.gov The yield of the final purified product can also be precisely determined by comparing the integral of a specific proton signal of this compound with that of the internal standard. nih.govsigmaaldrich.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS ESI) is a critical technique for confirming the molecular formula and investigating the fragmentation patterns of this compound.

Molecular Mass Determination: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₇H₁₅N₃O₂), the expected exact mass can be calculated and compared with the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range.

Fragmentation Analysis: The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. For aliphatic azides, a characteristic fragmentation is the loss of a nitrogen molecule (N₂), resulting in a fragment ion with a mass 28 Da less than the molecular ion. researchgate.net In the case of this compound, the acetal moiety is also prone to fragmentation. Common fragmentation pathways for acetals include the loss of an ethoxy radical (-OC₂H₅) or an ethanol (B145695) molecule (C₂H₅OH). libretexts.org The analysis of these fragments helps to piece together the structure of the parent molecule.

Predicted HRMS ESI Data for this compound (C₇H₁₅N₃O₂)
IonPredicted m/zDescription
[M+H]⁺174.1237Protonated molecular ion
[M-N₂]⁺146.1281Loss of nitrogen molecule
[M-OC₂H₅]⁺129.0920Loss of an ethoxy radical
[M-C₂H₅OH]⁺128.0866Loss of an ethanol molecule

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity.

Flash chromatography is a rapid and efficient method for the purification of synthetic compounds on a preparative scale. nih.govlibretexts.org For a moderately polar compound like this compound, silica (B1680970) gel is a suitable stationary phase. google.comresearchgate.net The selection of an appropriate eluent system is crucial for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically employed. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. For compounds that may be sensitive to the acidic nature of silica gel, the silica can be neutralized by pre-flushing the column with a solvent mixture containing a small amount of a base like triethylamine. rochester.edureddit.com

Infrared Spectroscopy for Functional Group Identification (e.g., Azide Absorption)

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃). This absorption typically appears in the region of 2100-2160 cm⁻¹. nih.govresearchgate.netresearchgate.net The presence of this intense peak provides clear evidence for the successful incorporation of the azide functionality. Other notable absorptions would include C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹ and C-O stretching vibrations of the ether linkages in the 1050-1150 cm⁻¹ region. researchgate.net

Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Azide (-N₃)Asymmetric stretch2100 - 2160Strong, Sharp
Alkyl (C-H)Stretch2850 - 3000Medium to Strong
Ether (C-O)Stretch1050 - 1150Strong

Theoretical and Computational Studies of 3 Azido 1,1 Diethoxypropane

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational landscape of a molecule. For 3-Azido-1,1-diethoxypropane, methods like ab initio molecular orbital calculations and Density Functional Theory (DFT) would be employed to identify the most stable geometric arrangements of the atoms.

These calculations would elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the geometry of the azido (B1232118) group (-N₃) and its orientation relative to the diethoxypropane backbone are crucial for its reactivity. The conformational flexibility of the ethoxy groups and the propane (B168953) chain would also be a key focus, as different conformers can exhibit varying energies and reactivities.

Table 1: Predicted Key Geometric Parameters for this compound from Theoretical Calculations

ParameterPredicted Value RangeSignificance
N-N-N bond angle170-175°The near-linear arrangement is characteristic of the azide (B81097) group.
C-N-N bond angle115-120°Influences the steric accessibility of the azide for reactions.
C-O-C bond angles (acetal)110-115°Defines the geometry of the acetal (B89532) group.
Dihedral anglesVariableDetermine the overall molecular shape and steric hindrance.

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific computational results for this compound were not found in the initial search.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides deep insights into the feasibility and pathways of different reactions.

Density Functional Theory (DFT) Applications in Azide Reactivity

Density Functional Theory (DFT) has proven to be a particularly effective and widely used method for studying the reactivity of organic azides. nih.govnih.govmdpi.com DFT calculations can be used to investigate various reactions involving the azide group, such as 1,3-dipolar cycloadditions, which are a hallmark of azide chemistry. nih.govnih.govmdpi.com

For this compound, DFT could be used to model its reaction with various dipolarophiles, such as alkynes or alkenes. These calculations would help in understanding the electronic factors that govern the reaction rate and regioselectivity. The B3LYP functional is a common choice for such studies and has been successfully used to investigate the regioselectivity of similar thermal, uncatalyzed 1,3-dipolar cycloadditions. nih.govacs.org

Studies on other organic azides have shown that DFT can accurately predict activation barriers and reaction energies, providing a rationale for experimentally observed outcomes. acs.orgrsc.orgresearchgate.net For example, in the context of cycloadditions, DFT can help determine whether the reaction proceeds via a concerted or stepwise mechanism.

Table 2: Illustrative DFT-Calculated Activation Energies for Azide Reactions

Reaction TypeModel AzideDipolarophileActivation Energy (kcal/mol)Reference System
1,3-Dipolar CycloadditionPhenyl AzideCyclohexyne14.1 acs.org
1,3-Dipolar CycloadditionPhenyl AzideCyclononyne29.2 acs.org
1,3-Dipolar CycloadditionMethyl AzidePropyne18.84 (1,4-regioisomer) mdpi.com
1,3-Dipolar CycloadditionMethyl AzidePropyne18.51 (1,5-regioisomer) mdpi.com

This table presents data from studies on other azides to illustrate the type of information that could be generated for this compound.

Prediction of Reactivity and Selectivity in Azido-Acetal Systems

The presence of both an azido group and an acetal group in this compound introduces interesting questions about reactivity and selectivity. Computational methods can be employed to predict which functional group is more likely to react under specific conditions and how the presence of one group influences the reactivity of the other.

For instance, theoretical calculations could model the protonation of the molecule to determine if the acetal oxygens or the azide nitrogens are more basic. This would be crucial in understanding its behavior in acidic media, as acetals are known to be acid-labile.

Furthermore, computational models can explore the intramolecular interactions between the azido and acetal groups. While direct covalent interactions are unlikely, through-space electronic effects or steric hindrance could play a role in modulating reactivity. Studies on other bifunctional molecules have demonstrated the power of computational chemistry in dissecting these complex interactions and predicting the chemoselectivity of reactions.

By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, a detailed picture of the molecule's reactivity profile can be constructed. This information would be invaluable for designing synthetic routes that selectively target either the azido or the acetal functionality of this compound.

Future Research Directions in 3 Azido 1,1 Diethoxypropane Chemistry

Development of Novel Catalytic Systems for Azide (B81097) Transformations

The azide group in 3-azido-1,1-diethoxypropane is a gateway to a multitude of nitrogen-containing compounds. A key area for future research lies in the development of sophisticated catalytic systems to control the reactivity of this functional group, especially in the context of the neighboring acetal (B89532).

Transition-Metal Catalysis: Current research on organic azides heavily features transition-metal-catalyzed reactions for C-N bond formation. ibs.re.kr Future work should focus on applying and adapting these catalysts for this compound. For instance, rhodium(III) and iridium(III) complexes have proven effective in directing C-H amination reactions using various organic azides as the nitrogen source. ibs.re.kracs.org Research could explore intramolecular C-H amination of substrates derived from this compound, where the acetal group, after deprotection, could direct the catalytic insertion.

Furthermore, cobalt and copper catalysts, which are more earth-abundant and cost-effective alternatives to noble metals, are gaining traction. acs.orgnih.gov Cobalt-porphyrin complexes, for example, have been successful in the intramolecular amination of benzylic C-H bonds. nih.gov Developing cobalt- or copper-based catalytic systems for transformations of this compound would be a significant step towards more sustainable chemical synthesis.

Bifunctional Catalysis: Another promising avenue is the design of bifunctional catalysts. These catalysts possess two distinct active sites that can simultaneously activate both the nucleophile and the electrophile in a reaction. tcd.ienih.gov For reactions involving this compound, a bifunctional catalyst could feature a Lewis acidic site to interact with the acetal or a subsequently revealed aldehyde, and another site to coordinate with the azide. This dual activation could enable highly controlled and stereoselective transformations that are challenging to achieve with conventional catalysts.

The table below summarizes potential catalytic systems for future exploration.

Catalyst TypeMetal CenterPotential Transformation of this compoundRationale
Transition Metal Rh(III), Ir(III)Directed C-H Amination/AmidationProven efficacy for C-N bond formation with various azides. ibs.re.kracs.org
Transition Metal Co, CuSustainable C-H AminationCost-effective and environmentally benign alternatives to precious metals. acs.orgnih.gov
Bifunctional Ru, Fe, etc.Asymmetric SynthesisSimultaneous activation of multiple functional groups for enhanced control. tcd.ienih.gov

Expanding the Scope of Heterocycle Synthesis via Azido-Acetal Intermediates

Organic azides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.comnih.gov The presence of the acetal group in this compound offers a unique opportunity to create highly functionalized heterocyclic systems.

Cycloaddition Reactions: The [3+2] cycloaddition reaction between azides and alkynes, often referred to as "click chemistry," is a robust method for forming 1,2,3-triazoles. frontiersin.orgfrontiersin.org Future research should explore the use of this compound in such reactions with a variety of alkynes. The resulting triazoles, bearing a diethoxypropyl side chain, could be deprotected to reveal the aldehyde, which can then undergo further transformations to build more complex molecular architectures.

Intramolecular Cyclizations: Upon thermal or photochemical activation, the azide group can release nitrogen gas to form a highly reactive nitrene intermediate, which can undergo intramolecular C-H insertion to form new rings. nih.gov By first modifying the molecule at the acetal position, it would be possible to introduce a C-H bond in a sterically favorable position for intramolecular cyclization, leading to the formation of novel five- or six-membered N-heterocycles. mdpi.com For example, conversion of the acetal to an enol ether could provide a substrate for intramolecular aziridination.

The following table outlines potential heterocyclic systems that could be synthesized from this compound.

HeterocycleSynthetic StrategyKey Intermediate/ReactionPotential for Further Functionalization
1,2,3-Triazoles [3+2] Cycloaddition (Click Chemistry)Reaction with various alkynesDeprotection of acetal to aldehyde for subsequent reactions.
Pyrroles Intramolecular CyclizationFormation of a nitrene intermediateSubstituents can be introduced on the pyrrole ring.
Aziridines Intramolecular AziridinationReaction of the azide with an olefinRing-opening reactions of the strained aziridine.
Pyridines Multi-component ReactionsCondensation reactions involving the deprotected aldehydeWide scope for substitution patterns on the pyridine ring.

Integration into Advanced Materials Science and Polymer Chemistry

The dual functionality of this compound makes it an attractive monomer for the synthesis of advanced polymers and materials.

Functional Polymers: The azide group can be used as a handle for post-polymerization modification via click chemistry. mdpi.com For example, a polymer could be synthesized using the acetal functionality (after conversion to a suitable polymerizable group), leaving the azide groups pendant along the polymer chain. These azides can then be used to attach other molecules, such as fluorescent dyes, bioactive compounds, or cross-linking agents.

Conversely, the azide could be used in the polymerization process itself. For instance, in combination with a dialkyne, this compound could be used to form poly-triazoles. The acetal groups along the polymer backbone would then offer sites for creating degradable polymers. The hydrolysis of the acetal linkages would lead to the breakdown of the polymer chain, a desirable feature for creating environmentally benign materials. nih.govwhiterose.ac.uk

Energetic Materials: Organic azides are known for their energetic properties due to the release of nitrogen gas upon decomposition. mdpi.com Azido-polymers are being explored as energetic binders and plasticizers in propellants. mdpi.com While research in this area requires stringent safety protocols, exploring the incorporation of this compound into energetic polymer formulations could lead to materials with tailored thermal and mechanical properties.

Material TypeRole of this compoundKey Functional Group(s) UtilizedPotential Application
Functional Polymers Monomer with pendant functional groupAzide (for click chemistry)Drug delivery, sensors, smart coatings.
Degradable Polymers Monomer with cleavable linkagesAcetal (for hydrolysis)Biodegradable plastics, temporary adhesives.
Energetic Materials Energetic plasticizer/binder componentAzide (for energy release)Advanced propellants and explosives.

Green Chemistry Approaches in Azido-Acetal Synthesis

Future research must also prioritize the development of environmentally friendly methods for the synthesis and application of this compound.

Sustainable Synthesis of the Compound: Traditional methods for acetal synthesis often rely on strong acids and produce significant waste. ijsdr.org Greener alternatives that could be explored for the synthesis of this compound and related compounds include the use of solid acid catalysts, which can be easily recovered and reused, and photo-organocatalytic methods that operate under mild conditions. rsc.orgrsc.org

Green Solvents and Catalysts for Transformations: For subsequent reactions of this compound, the principles of green chemistry should be applied. This includes the use of water as a solvent for reactions like the copper-catalyzed azide-alkyne cycloaddition. frontiersin.org The development of recyclable heterogeneous catalysts, such as copper supported on carbon, would also contribute to more sustainable processes. frontiersin.orgfrontiersin.org

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability, particularly when working with potentially energetic compounds like organic azides. nih.gov A flow-based approach for the synthesis and subsequent transformation of this compound would allow for better control over reaction parameters and minimize the risks associated with handling larger quantities of azides in batch processes. nih.gov

Green Chemistry PrincipleApplication to this compound ChemistryPotential Benefits
Use of Renewable Feedstocks Synthesis from bio-derived propanal and ethanol (B145695)Reduced reliance on fossil fuels.
Catalysis Use of heterogeneous and recyclable catalystsReduced waste and improved process efficiency. frontiersin.orgfrontiersin.org
Benign Solvents Performing reactions in water or solvent-free conditionsReduced environmental impact and improved safety. frontiersin.orgijsdr.org
Energy Efficiency Microwave-assisted or photo-organocatalytic reactionsFaster reaction times and lower energy consumption. rsc.orgrsc.org
Process Intensification Use of continuous flow reactorsEnhanced safety, scalability, and control. nih.gov

Q & A

Q. What are the established synthetic routes for 3-azido-1,1-diethoxypropane, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution of 3-chloropropionaldehyde diethyl acetal with sodium azide in polar aprotic solvents like DMSO. Critical steps include temperature control (50°C, 16 hours) and post-reaction purification using liquid-liquid extraction (ethyl acetate/water) followed by drying with MgSO₄ . Purity can be verified via ¹H NMR (e.g., δ 4.61–4.58 ppm for the acetal proton) and monitored for residual solvents or unreacted starting materials .

Q. What are the primary applications of this compound in bioconjugation chemistry?

This compound serves as a precursor for azide-functionalized linkers in click chemistry. For example, it enables the synthesis of glycoconjugates for vaccine development by reacting with alkyne-modified sugars via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its diethoxy acetal group enhances solubility in organic media, facilitating reactions with hydrophobic biomolecules .

Advanced Research Questions

Q. How does the electronic environment influence the stability of the azide group in this compound during cycloaddition reactions?

The azide group’s stability is solvent-dependent: nonpolar solvents (e.g., chloroform) favor the azido form, while polar solvents may promote unintended cyclization or decomposition. Computational studies suggest that electron-withdrawing groups adjacent to the azide can increase reactivity by lowering the activation energy for cycloaddition . Experimental validation via kinetic studies under varying solvent polarities is recommended.

Q. What experimental strategies mitigate low yields in large-scale syntheses of this compound?

Yield optimization requires strict control of stoichiometry (1:2.5 molar ratio of 3-chloropropionaldehyde diethyl acetal to NaN₃) and avoidance of moisture, which hydrolyzes the acetal. Batch-wise addition of NaN₃ and inert atmosphere (N₂/Ar) minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) removes byproducts like 3-azidopropanol .

Q. How can contradictory data on azide group reactivity be resolved in mechanistic studies?

Contradictions often arise from solvent polarity or trace metal contamination. For example, Cu(I) residues in “copper-free” click reactions can accelerate unintended pathways. Use chelating agents (e.g., EDTA) during purification and characterize intermediates via LC-MS or IR spectroscopy (azide peak: ~2100 cm⁻¹) to confirm structural integrity .

Q. What methodologies validate the stability of this compound under long-term storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can assess degradation. Store the compound in amber vials under inert gas at –20°C to prevent photolytic or oxidative decomposition. Monitor azide content via iodometric titration .

Q. How can researchers design experiments to probe the compound’s role in unexpected cyclization reactions?

Cyclization pathways (e.g., forming triazolo derivatives) can be studied using DFT calculations to predict transition states. Experimentally, vary reaction temperatures and use trapping agents (e.g., benzyl azide) to isolate intermediates. NMR kinetics and high-resolution mass spectrometry (HRMS) are critical for tracking reaction pathways .

Data Contradiction and Validation

  • Example Contradiction : Discrepancies in reported reaction rates for CuAAC.
    Resolution : Standardize catalyst loading (e.g., 1 mol% Cu(I)) and solvent systems (e.g., DMF:H₂O 4:1). Cross-validate with kinetic models and control experiments using inert substrates .

  • Example Contradiction : Conflicting stability data in aqueous vs. organic media.
    Resolution : Conduct pH-dependent stability assays (pH 3–9) and analyze degradation products via GC-MS. The acetal group’s hydrolysis to 3-azidopropionaldehyde is a key degradation pathway in acidic conditions .

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